molecular formula C8H9NO2 B597175 (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol CAS No. 174469-05-7

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol

Cat. No.: B597175
CAS No.: 174469-05-7
M. Wt: 151.165
InChI Key: UFIVYMCHSGNVMF-UHFFFAOYSA-N
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Description

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol is a fused heterocyclic compound that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry. Its core structure, which combines furan and pyridine rings, is frequently explored in the design of novel therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with diverse biological targets. Researchers utilize this compound as a critical precursor in the development of potential antibiotics. It is structurally analogous to pyridine heterocycles used as bioisosteres in modifying established antibiotic frameworks like linezolid, aimed at overcoming multi-drug resistant Gram-positive bacteria such as MRSA and VRE . The dihydrofuropyridine moiety is also a valuable component in the discovery of antiviral agents, particularly as a core structure in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating drug-resistant HIV-1 strains . Furthermore, this scaffold is integral to cutting-edge cancer research, where it is employed in the synthesis of small-molecule inhibitors targeting oncogenic proteins like KRAS, a prevalent driver in lung, pancreatic, and colorectal cancers . The molecule's synthetic utility and presence in compounds with documented biological activity make it a high-value reagent for constructing targeted libraries in drug discovery and for probing new mechanisms of action against challenging diseases.

Properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVYMCHSGNVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Ring Closure

The most widely reported method involves cyclization of 2-(2,6-dichloro-3-pyridyl)ethanol derivatives under basic conditions. Sodium tert-butoxide in tetrahydrofuran (THF) at 60°C induces intramolecular ether formation, yielding the dihydrofuropyridine core.

Reaction Conditions

ParameterValue
BaseNaOtBu (1.5 equiv)
SolventTHF
Temperature60°C
Time18–36 h
Yield78–85%

The chlorine substituent at position 7 directs regioselectivity during cyclization, with electron-withdrawing effects stabilizing the transition state. Post-reaction purification typically involves extraction with dichloromethane (DCM) and aqueous ammonium chloride, followed by silica gel chromatography.

Intramolecular Diels-Alder Reaction

Inverse Electron-Demand Cycloaddition

1,2,4-Triazines functionalized with alkynes undergo intramolecular Diels-Alder reactions under microwave irradiation to construct the furopyridine ring.

Optimized Protocol

  • Substrate : 3-Methylsulfanyl-1,2,4-triazine derivatives

  • Conditions :

    • Solvent: 1,4-Dioxane

    • Temperature: 150°C (microwave)

    • Time: 30–60 min

    • Yield: 65–72%

Sulfone-Mediated Cyclization

Thermal Rearrangement of Sulfonyl Derivatives

3-Methylsulfonyl-2,5-dihydrofuran undergoes [4+2] cycloaddition with 4-methyloxazole at 130°C, followed by acid-catalyzed ring contraction.

Key Steps

  • Cycloaddition :

    • 3-Methylsulfonyl-2,5-dihydrofuran + 4-methyloxazole → Tricyclic intermediate

    • Conditions: Sealed tube, 130°C, 8 h

  • Ring Contraction :

    • HCl/EtOH, reflux → Target compound

    • Yield: 69% after recrystallization

Michael Addition-Cyclization Cascade

Organocatalytic Approach

2-Amino-4,5-dihydro-3-furancarbonitriles react with α,β-unsaturated carbonyl compounds via a Michael addition-intramolecular cyclization sequence.

Representative Procedure

ComponentQuantity
2-Amino-4,5-dihydrofuran1.0 equiv
Methyl vinyl ketone1.2 equiv
CatalystL-Proline (20 mol%)
SolventCHCl₃
Temperature25°C
Time48 h
Yield58%

The hydroxymethyl group is introduced through subsequent borohydride reduction of ketone intermediates.

Functional Group Interconversion

Oxidation-Reduction Strategies

Existing dihydrofuropyridine derivatives undergo functional group transformations to install the hydroxymethyl moiety:

5.1.1 Ketone Reduction

  • Substrate : 3-Acetyl-2,3-dihydrofuro[2,3-c]pyridine

  • Reductant : NaBH₄/MeOH (0°C)

  • Yield : 89%

5.1.2 Ester Hydrolysis

  • Substrate : 3-Carbomethoxy derivative

  • Conditions : LiOH/H₂O-THF (50°C)

  • Yield : 94%

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ microreactor technology for large-scale manufacturing:

Process Parameters

VariableValue
Reactor TypePacked-bed
CatalystAmberlyst-15
Residence Time8.5 min
Throughput12 kg/day
Purity>99.5%

This method reduces side product formation compared to batch processes, with in-line IR monitoring enabling real-time optimization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other pyridine-based methanol derivatives and fused heterocycles. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Structural Features Key Differences Synthesis Routes Pharmacological/Industrial Relevance References
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol Fused dihydrofuropyridine ring; hydroxymethyl group at C3. Unique dihydrofuran ring reduces aromaticity compared to fully unsaturated analogs. Likely involves cyclization of pyridine-furan precursors (inferred from related work). Potential intermediate in drug synthesis.
(2-Chloro-5-fluoropyridin-3-yl)methanol Pyridine ring with Cl at C2, F at C5, and hydroxymethyl at C3. No fused ring; halogen substituents enhance electrophilicity. Halogenation of pyridine followed by hydroxymethylation. Building block for agrochemicals/pharmaceuticals.
[2-[(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol Pyridine with piperazinyl-phenyl substituent and hydroxymethyl at C3. Bulky piperazine group increases steric hindrance and basicity. Multi-step coupling of pyridine with piperazine derivatives. Pharmaceutical impurity (e.g., EP impurity B).
LY2940094 (NOP receptor antagonist) Spiro[piperidine-thieno[2,3-c]pyran] core with pyridinylmethanol substituent. Thienopyran-piperidine spiro system; complex substituents. Multi-step synthesis involving spirocyclization and functionalization. Clinical candidate for pain/depression disorders.
2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic acid Pyrrolopyridine fused system with acetic acid substituent. Carboxylic acid group instead of hydroxymethyl; distinct solubility profile. Cyclocondensation of pyrrole and pyridine precursors. Research chemical for kinase inhibition studies.

Physicochemical and Reactivity Comparison

  • Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar analogs like 2-trifluoromethylpyrimidine derivatives (). However, it is less soluble than carboxylic acid analogs (e.g., 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride) due to reduced ionization .
  • Synthetic Flexibility: Halogenated analogs (e.g., 2-chloro-5-fluoropyridin-3-yl methanol) allow further functionalization via cross-coupling reactions, whereas the fused dihydrofuropyridine system may limit such modifications .

Biological Activity

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused furan and pyridine ring system with a methanol functional group. This unique structure suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is limited.

Anticancer Activity

The compound has been studied for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cellular signaling pathways related to cell survival and proliferation. However, comprehensive studies detailing its IC50 values and specific cancer types affected are still needed .

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The presence of the methanol group may enhance its ability to form hydrogen bonds with target proteins, potentially influencing their activity. Further research is necessary to elucidate the exact molecular targets and pathways involved in its action.

Comparative Analysis

To better understand the potential of this compound, it can be compared with similar compounds:

CompoundStructureBiological Activity
2,3-Dihydrofuro[2,3-c]pyridineLacks methanol groupLimited data on biological activity
7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanolContains chlorineExhibits enhanced antimicrobial properties

This table highlights that modifications to the core structure can significantly affect biological activity.

Case Studies and Research Findings

  • Anticancer Activity Study : A study evaluated various furan-pyridine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in multiple cancer cell lines at concentrations ranging from 20 µg/mL to 40 µg/mL. The most potent analogs demonstrated over 99% inhibition against specific cell lines after 48 hours of treatment .
  • Mechanistic Insights : Molecular docking studies have suggested that the binding mode of furan-pyridine derivatives involves critical interactions with key enzymes such as METAP2 and EGFR. This insight could guide future modifications to enhance potency and selectivity against cancer cells .

Future Directions

Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Potential areas for future investigation include:

  • In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural modifications : To optimize activity through chemical derivatization.
  • Mechanistic studies : To clarify the pathways involved in its biological effects.

Q & A

Q. Can computational models predict the compound’s metabolic stability in preclinical studies?

  • Answer : Use DFT calculations to assess oxidation susceptibility at the dihydrofuran ring. Pair with CYP450 isoform-specific assays (e.g., CYP3A4) to validate predictions. Metabolites like hydroxylated pyridines are common and can be profiled via HRMS .

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